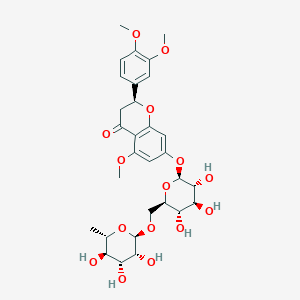

5,3'-Dimethyl hesperidin

説明

5,3’-Dimethyl hesperidin is a flavonoid glycoside derived from hesperidin, which is commonly found in citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is structurally characterized by the presence of two methyl groups at the 5 and 3’ positions of the hesperidin molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,3’-Dimethyl hesperidin typically involves the methylation of hesperidin. This can be achieved through the reaction of hesperidin with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of 5,3’-Dimethyl hesperidin involves the extraction of hesperidin from citrus peels followed by its chemical modification. The extraction process can be optimized using methods such as Soxhlet extraction with methanol. The extracted hesperidin is then subjected to methylation under controlled conditions to yield 5,3’-Dimethyl hesperidin.

Types of Reactions:

Oxidation: 5,3’-Dimethyl hesperidin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to its corresponding aglycone, 5,3’-Dimethyl hesperetin.

Substitution: It can participate in substitution reactions where the glycosidic moiety is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with altered biological activities.

Reduction: 5,3’-Dimethyl hesperetin, which retains some of the biological properties of the parent compound.

科学的研究の応用

Antioxidant Properties

5,3'-Dimethyl hesperidin demonstrates significant antioxidant activity, which is crucial for combating oxidative stress linked to chronic diseases. The compound scavenges free radicals and reduces oxidative damage in cells, making it a candidate for therapeutic use in conditions characterized by oxidative stress.

Case Study:

- Study Focus: Evaluation of antioxidant effects in vitro.

- Findings: this compound reduced malondialdehyde levels and increased superoxide dismutase activity in cell cultures exposed to oxidative agents.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. By inhibiting specific enzymes involved in inflammation, it may help manage conditions such as arthritis and other inflammatory diseases.

Case Study:

- Study Focus: Effects on inflammatory markers in animal models.

- Findings: Administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved histological parameters in treated rats.

Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis. Its mechanisms include the modulation of signaling pathways associated with cancer progression.

Case Study:

- Study Focus: Inhibition of tumor growth in xenograft models.

- Findings: The compound significantly inhibited tumor growth and metastasis in mouse models of breast cancer by downregulating key growth factors.

Vascular Health

The compound has been studied for its effects on cardiovascular health, particularly its ability to enhance endothelial function and improve vascular reactivity.

Case Study:

- Study Focus: Effects on endothelial function.

- Findings: In vitro studies demonstrated that this compound improved nitric oxide production in endothelial cells, suggesting potential benefits for cardiovascular health.

Bioavailability Enhancement

Despite its promising biological activities, the bioavailability of this compound remains a challenge. Various delivery systems have been explored to enhance its solubility and absorption.

Table: Bioavailability Enhancement Techniques

| Technique | Description | Observations |

|---|---|---|

| Solid lipid nanoparticles | Encapsulation of the compound | Increased solubility by 20-fold; improved bioavailability by 4.5 times |

| Inclusion complexes with cyclodextrins | Formation of complexes to enhance solubility | Up to 95-fold increase in solubility |

| Nanocrystal formulation | Reduction of particle size for better absorption | Enhanced dissolution rate and higher apparent solubility |

作用機序

The biological effects of 5,3’-Dimethyl hesperidin are primarily attributed to its ability to modulate various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways.

類似化合物との比較

Hesperidin: The parent compound, known for its similar biological activities but with lower potency.

Hesperetin: The aglycone form of hesperidin, which exhibits higher bioavailability and stronger biological effects.

Naringin: Another flavonoid glycoside found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.

Uniqueness: 5,3’-Dimethyl hesperidin stands out due to its enhanced biological activities resulting from the presence of additional methyl groups. These modifications improve its stability, bioavailability, and overall therapeutic potential compared to its parent compound and other similar flavonoids.

生物活性

5,3'-Dimethyl hesperidin is a flavonoid compound derived from hesperidin, which is predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Properties : It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and enhancing the body's antioxidant defenses. Studies indicate that it can reduce oxidative stress markers and improve cellular integrity .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits pathways involving NF-κB and iNOS, contributing to its therapeutic potential in inflammatory diseases .

- Anticancer Activity : Research demonstrates that this compound can induce apoptosis in cancer cells. It modulates key signaling pathways such as PI3K/Akt and mTOR, leading to cell cycle arrest and reduced tumor proliferation in various cancer models .

- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing neuroinflammation and oxidative damage in neuronal cells. This suggests potential applications in neurodegenerative diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes and reduces oxidative stress markers. This is crucial for protecting cells from damage caused by free radicals.

- Anti-inflammatory Pathways : By inhibiting the activation of NF-κB and reducing the expression of inflammatory mediators, it effectively mitigates inflammation in various tissues.

- Apoptotic Induction : The compound promotes apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, which are essential for programmed cell death in cancer therapy .

- Hormonal Modulation : Hesperidin influences hormonal balance by affecting estrogenic activity, which can have implications for reproductive health .

Table 1: Summary of Key Studies on this compound

Detailed Findings from Selected Studies

- Antioxidant Study : In a rat model, administration of this compound significantly reduced markers of oxidative stress while enhancing superoxide dismutase (SOD) activity. This indicates its potential for protecting against oxidative damage in various conditions .

- Cancer Research : In vitro studies demonstrated that this compound effectively induced apoptosis in K562 chronic myeloid leukemia cells through the JAK/STAT signaling pathway. The combination with other flavonoids showed enhanced effects on tumor suppression .

- Inflammation Model : A study involving Wistar rats showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines and improved tissue integrity following induced inflammation .

特性

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O15/c1-12-23(32)25(34)27(36)29(42-12)41-11-21-24(33)26(35)28(37)30(45-21)43-14-8-19(40-4)22-15(31)10-17(44-20(22)9-14)13-5-6-16(38-2)18(7-13)39-3/h5-9,12,17,21,23-30,32-37H,10-11H2,1-4H3/t12-,17-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNGSTGMDVMUMT-IPVBXYCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28719-21-3 | |

| Record name | 5,3'-Dimethyl hesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028719213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3'-DIMETHYL HESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IGQ7BT3EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。